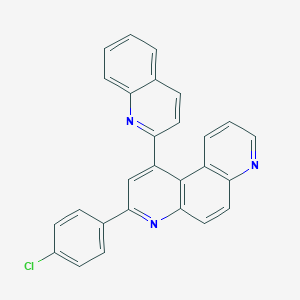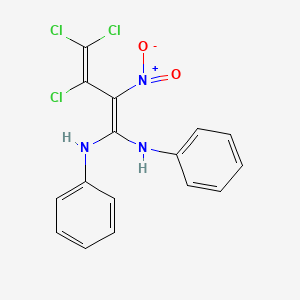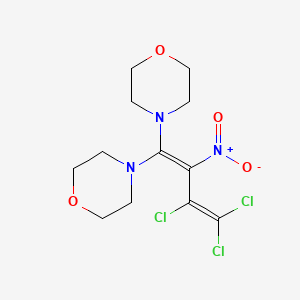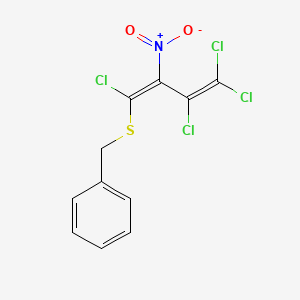![molecular formula C21H16N6O8 B3828321 N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828321.png)
N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNP-470, is a synthetic anti-angiogenic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1994 by Folkman et al. and has since been the subject of numerous scientific investigations.
Wirkmechanismus
TNP-470 inhibits angiogenesis by interfering with the production of vascular endothelial growth factor (VEGF), a protein that is essential for the formation of new blood vessels. It does this by binding to the enzyme methionine aminopeptidase 2 (MetAP2), which is involved in the synthesis of VEGF. By inhibiting MetAP2, TNP-470 reduces the production of VEGF and thereby inhibits angiogenesis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
TNP-470 has several advantages as a research tool. It is a potent anti-angiogenic agent that can be used to study the role of angiogenesis in cancer and other diseases. It has also been shown to have a variety of other effects that make it a useful tool for studying cancer biology. However, TNP-470 has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of natural angiogenesis inhibitors. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on TNP-470. One area of focus is the development of more specific and selective MetAP2 inhibitors that can be used to target angiogenesis more effectively. Another area of research is the development of combination therapies that use TNP-470 in conjunction with other anti-cancer agents. Finally, there is ongoing research on the use of TNP-470 in other diseases that are characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Wissenschaftliche Forschungsanwendungen
TNP-470 has been extensively studied for its anti-angiogenic properties, which make it a potential candidate for cancer treatment. Angiogenesis is the process by which new blood vessels are formed, and it is a critical step in tumor growth and metastasis. By inhibiting angiogenesis, TNP-470 can potentially prevent the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4,6-trinitroanilino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O8/c1-12(28)22-13-6-8-14(9-7-13)23-21(29)16-4-2-3-5-17(16)24-20-18(26(32)33)10-15(25(30)31)11-19(20)27(34)35/h2-11,24H,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCKUOFZNABJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)



![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![2-[(4-fluorophenyl)(6-quinolinylamino)methyl]cyclohexanone](/img/structure/B3828262.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)



![N-2-naphthyl-4-[(3-oxo-1,3-diphenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3828313.png)
![N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828334.png)

![1-[({4'-[(2,4,6-trinitrophenyl)amino]-4-biphenylyl}imino)methyl]-2-naphthol](/img/structure/B3828347.png)